1-Boc-3-cyclohexyl-piperazine
Description
Properties
IUPAC Name |
tert-butyl 3-cyclohexylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-9-16-13(11-17)12-7-5-4-6-8-12/h12-13,16H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRDQEBDGNCFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 3-Cyclohexylpiperazine
Reductive Amination for Piperazine Ring Formation
Cyclohexyl-Integrated Diketone Precursor
This route constructs the piperazine ring with the cyclohexyl group pre-installed. 1,2-Diketocyclohexane reacts with ethylenediamine under reductive conditions (e.g., sodium triacetoxyborohydride), forming 3-cyclohexyl-piperazine-2,5-dione.
Reduction and Boc Protection
The dione intermediate is reduced to piperazine using lithium aluminum hydride (LiAlH4) in tetrahydrofuran at 0°C. Subsequent Boc protection follows standard protocols (Section 1.2), achieving an overall yield of 75–80%.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics for 1-Boc-3-Cyclohexyl-Piperazine Synthesis
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Boc Protection | Boc anhydride reaction | 90–94 | >98 | High |
| Alkylation | Cs2CO3-mediated alkylation | 65–70 | 85–90 | Moderate |
| Reductive Amination | LiAlH4 reduction | 75–80 | 92–95 | Moderate |
Key Observations
-
Direct Boc Protection offers the highest yield and purity but requires pre-synthesized 3-cyclohexylpiperazine.
-
Alkylation suffers from regioselectivity challenges, necessitating advanced purification.
-
Reductive Amination balances yield and scalability but involves multi-step complexity.
Critical Reaction Parameters and Optimization
Solvent Selection
Chemical Reactions Analysis
1-Boc-3-cyclohexyl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or tetrahydrofuran, bases such as triethylamine or sodium hydroxide, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperazine derivatives .
Scientific Research Applications
Medicinal Chemistry
1-Boc-3-cyclohexyl-piperazine is widely utilized in the development of pharmaceuticals. Its piperazine core is a well-known scaffold in drug design, contributing to various therapeutic effects:
- Antidepressants : BCP derivatives have shown potential as antidepressants by modulating serotonin receptors. For instance, compounds derived from piperazine have been linked to the treatment of major depressive disorder through their action on serotonin transporters and receptors .
- Antimicrobial Agents : The compound has been investigated for its antibacterial and antifungal properties. Piperazine derivatives exhibit activity against various pathogens, making them candidates for new antimicrobial therapies .
- Anticancer Research : BCP's structural features allow it to interact with biological targets involved in cancer progression. Studies have indicated that piperazine-based compounds can inhibit tumor growth and metastasis .
Organic Synthesis
The versatility of this compound as a synthetic intermediate is notable:
- Building Block for Complex Molecules : BCP serves as a precursor in the synthesis of more complex organic molecules, including heterocycles and bioactive compounds. Its Boc (tert-butyloxycarbonyl) protecting group facilitates selective reactions in multi-step syntheses .
- Synthesis of Dihydrofuran Derivatives : Research has demonstrated the successful use of BCP in synthesizing dihydrofuran derivatives through radical additions and cyclizations with various dicarbonyl compounds, yielding products with moderate to high efficiency .
Material Science
In addition to its pharmaceutical applications, this compound finds utility in material science:
- Specialty Chemicals Production : The compound is employed in the production of specialty chemicals that are used in coatings, adhesives, and polymers. Its unique chemical structure imparts desirable properties to materials developed from it .
Case Studies
Several studies highlight the effectiveness of this compound in various applications:
- Antidepressant Activity : A study explored the synthesis of a novel antidepressant using BCP as a key intermediate. The resulting compound exhibited significant activity on serotonin receptors, indicating its potential use in treating depression .
- Antimicrobial Efficacy : Research demonstrated that derivatives of BCP showed promising results against resistant strains of bacteria, suggesting that modifications to the piperazine scaffold could lead to effective new antibiotics .
- Synthetic Versatility : In a series of experiments involving radical reactions, BCP was successfully transformed into several functionalized products, showcasing its role as a versatile building block for complex organic molecules .
Mechanism of Action
The mechanism of action of 1-Boc-3-cyclohexyl-piperazine involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares 1-Boc-3-cyclohexyl-piperazine with key structural analogues:
*Estimated based on similar Boc-piperazines. †Predicted via SwissADME (). ‡THN = 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl.
Key Observations :
- The cyclohexyl group in this compound increases LogP compared to dimethyl analogues, reducing solubility but enhancing membrane permeability.
- PB28’s bulky methoxy-THN group results in even higher LogP (>4), critical for σ2 receptor binding but limiting solubility .
- Compounds with aromatic substituents (e.g., phenyl, methoxyphenyl) exhibit better solubility due to polar interactions .
Drug-Likeness and Pharmacokinetics
Using SwissADME predictions ():
- This compound : High gastrointestinal permeability (TPSA ~40 Ų) but suboptimal solubility (Class 4).
- Aromatic Analogues : Improved solubility (Class 3) due to polar groups (e.g., methoxy, hydroxyl) .
- PB28 : Poor solubility (Class 4) limits oral bioavailability, necessitating formulation optimization .
Biological Activity
1-Boc-3-cyclohexyl-piperazine (CAS No. 72210736) is a piperazine derivative notable for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a cyclohexyl substituent on the piperazine ring, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C15H28N2O2
- Molecular Weight : 256.40 g/mol
- Structure : The compound features a piperazine ring with a cyclohexyl group and a Boc group, impacting its lipophilicity and receptor binding affinity.
This compound exhibits biological activity primarily through its interactions with various neurotransmitter receptors. It has been studied for its potential as a ligand for dopamine receptors, particularly the D2 subtype, which is significant in the treatment of neuropsychiatric disorders.
Receptor Binding Studies
In vitro studies have shown that compounds similar to this compound can act as partial agonists at dopamine receptors. The binding affinity and efficacy were evaluated using cAMP inhibition assays on HEK-293T cells transfected with dopamine receptor subtypes DRD2, DRD3, and DRD4. These studies indicate that modifications to the piperazine structure can enhance receptor selectivity and potency .
Biological Activity Data
The biological activity of this compound has been assessed in various contexts, including:
Anticancer Activity
Recent studies have explored the anticancer potential of piperazine derivatives. For instance, compounds structurally related to this compound were screened against multiple cancer cell lines, including pancreatic (MiaPaCa2) and breast cancer (MCF-7) cells. The results indicated significant growth inhibition at specific concentrations, suggesting that structural modifications can lead to enhanced cytotoxicity .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| This compound | MCF-7 | <10 |
| This compound | MiaPaCa2 | >50 |
| Related Analog | MCF-7 | 14 |
| Related Analog | MiaPaCa2 | >50 |
Neuropharmacological Effects
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as schizophrenia and depression. Its selective action on dopamine receptors may provide therapeutic benefits while minimizing side effects associated with non-selective agents .
Case Studies
- Dopamine Receptor Modulation : A study evaluated several piperazine derivatives for their ability to inhibit cAMP production in response to dopamine receptor activation. The results showed that certain derivatives exhibited improved potency compared to traditional antipsychotic medications, highlighting their potential as novel therapeutic agents .
- Cancer Cell Line Screening : In a focused library screening, analogs of this compound were tested against various cancer cell lines. The findings demonstrated that modifications to the piperazine core could significantly enhance cytotoxicity against specific cancer types, warranting further investigation into structure-activity relationships .
Q & A
Basic: What are the optimized synthetic routes for 1-Boc-3-cyclohexyl-piperazine, and how can reaction conditions be controlled to improve yield?
The synthesis of piperazine derivatives typically involves modular strategies such as click chemistry, Boc-protection, and nucleophilic substitution. For example, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce substituents to the piperazine core. Key steps include:
- Reagent ratios : Use 1.2 equivalents of azide derivatives and 0.3 equiv CuSO₄·5H₂O in a H₂O:DCM (1:2) solvent system .
- Purification : Column chromatography with silica gel (ethyl acetate:hexane, 1:8) ensures purity .
- Boc protection : Introduce the tert-butoxycarbonyl (Boc) group early to protect the piperazine nitrogen during subsequent reactions .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
- Spectroscopy : Use ¹H/¹³C NMR to verify cyclohexyl and Boc group integration.
- Mass spectrometry : Confirm molecular weight via GC-MS or LC-MS .
- Chromatography : Monitor reaction progress with TLC (hexane:ethyl acetate, 1:2) and assess purity via HPLC (>95%) .
Basic: What are the stability and handling protocols for this compound under laboratory conditions?
- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizers .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation. Ensure adequate ventilation to mitigate inhalation risks .
Advanced: How do structural modifications (e.g., cyclohexyl/Boc groups) influence sigma receptor binding affinity and selectivity?
- Cyclohexyl substituents : Enhance lipophilicity and steric bulk, improving σ2 receptor affinity (e.g., Ki values <5 nM in some analogs) .
- Boc group : Reduces basicity of the piperazine nitrogen, potentially lowering σ1 binding. Comparative studies show that removing Boc increases σ1 affinity but decreases selectivity .
- Methodology : Radioligand binding assays (e.g., using [³H]-DTG for σ2) validate target interactions .
Advanced: How can researchers resolve contradictions in reported biological activity data for piperazine derivatives?
- Case example : Subnanomolar σ2 affinity in some studies vs. low selectivity in others may stem from varying alkyl chain lengths or substituent positions (e.g., methoxy group placement on tetralin rings) .
- Approach : Systematically vary substituents and use standardized assay protocols (e.g., SK-N-SH cell lines for antiproliferative activity) to isolate structure-activity relationships .
Advanced: What methodological challenges arise in scaling up the synthesis of this compound, and how can they be addressed?
- Challenge : Low yields in CuAAC reactions due to copper residue contamination.
- Solution : Optimize catalyst loading (0.3–0.6 equiv CuSO₄) and employ scavengers (e.g., EDTA washes) .
- Alternative routes : Explore microwave-assisted synthesis to reduce reaction times and improve reproducibility .
Advanced: How can computational modeling guide the design of this compound derivatives with enhanced biological activity?
- Docking studies : Use software like AutoDock Vina to predict interactions with σ receptor binding pockets. For example, the cyclohexyl group may occupy hydrophobic cavities, while the Boc group modulates hydrogen bonding .
- ADME prediction : Tools like SwissADME assess bioavailability, ensuring derivatives comply with Lipinski’s rules .
Advanced: What strategies improve the aqueous solubility of this compound without compromising receptor binding?
- Prodrug approach : Introduce ionizable groups (e.g., phosphate esters) transiently to enhance solubility .
- Co-solvents : Use DMSO or cyclodextrin complexes in in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
